molecular formula C11H18N4O2S B11194365 N-[5-(morpholin-4-yl)-1,3,4-thiadiazol-2-yl]pentanamide

N-[5-(morpholin-4-yl)-1,3,4-thiadiazol-2-yl]pentanamide

Cat. No.: B11194365
M. Wt: 270.35 g/mol
InChI Key: ZJGVCWFVQQYRMT-UHFFFAOYSA-N
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Description

N-[5-(morpholin-4-yl)-1,3,4-thiadiazol-2-yl]pentanamide is a heterocyclic compound that features a morpholine ring and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(morpholin-4-yl)-1,3,4-thiadiazol-2-yl]pentanamide typically involves the formation of the thiadiazole ring followed by the introduction of the morpholine moiety. One common method involves the reaction of thioamides with arylsulfonyl azides to form the thiadiazole ring through a diazo transfer reaction. The morpholine ring is then introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(morpholin-4-yl)-1,3,4-thiadiazol-2-yl]pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the morpholine or thiadiazole rings .

Scientific Research Applications

N-[5-(morpholin-4-yl)-1,3,4-thiadiazol-2-yl]pentanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(morpholin-4-yl)-1,3,4-thiadiazol-2-yl]pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(morpholin-4-yl)-1,3,4-thiadiazol-2-yl]pentanamide is unique due to the combination of the morpholine and thiadiazole rings, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H18N4O2S

Molecular Weight

270.35 g/mol

IUPAC Name

N-(5-morpholin-4-yl-1,3,4-thiadiazol-2-yl)pentanamide

InChI

InChI=1S/C11H18N4O2S/c1-2-3-4-9(16)12-10-13-14-11(18-10)15-5-7-17-8-6-15/h2-8H2,1H3,(H,12,13,16)

InChI Key

ZJGVCWFVQQYRMT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)N2CCOCC2

Origin of Product

United States

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